molecular formula C22H18O9 B11058361 methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate

Cat. No.: B11058361
M. Wt: 426.4 g/mol
InChI Key: KOGGJXCOXPDSQM-UHFFFAOYSA-N
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Description

Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, benzodioxole, and furochromene moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 in acidic medium.

    Reduction: Reagents like NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Reagents like halogens (Br2, Cl2) in the presence of Lewis acids (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furochromene core and benzodioxole moiety make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H18O9

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate

InChI

InChI=1S/C22H18O9/c1-25-13-8-11(17(26-2)20-18(13)28-9-29-20)14-15-16(31-19(14)22(24)27-3)10-6-4-5-7-12(10)30-21(15)23/h4-8,14,19H,9H2,1-3H3

InChI Key

KOGGJXCOXPDSQM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C(OC4=C3C(=O)OC5=CC=CC=C54)C(=O)OC)OC)OCO2

Origin of Product

United States

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